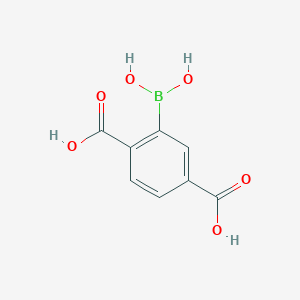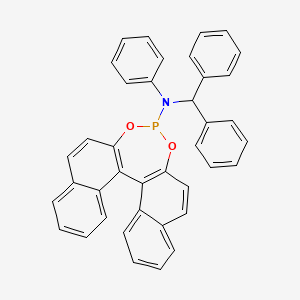
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane
Descripción general
Descripción
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane: is a siloxane compound characterized by its four silicon atoms, each bonded to two methyl groups and one vinyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane typically involves the hydrosilylation reaction. This reaction is carried out by reacting a vinylsilane with a hydrosilane in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 50-100°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent product quality and yield
High-purity reagents: To minimize impurities and side reactions
Automated control systems: For precise control of reaction parameters
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes
Oxidation: Formation of silanols or siloxanes
Substitution: Replacement of vinyl groups with other functional groups
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, alkenes, and mild temperatures
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone
Substitution: Halogenating agents or nucleophiles
Major Products Formed
Hydrosilylation: Siloxanes with various organic groups
Oxidation: Silanols or siloxane oligomers
Substitution: Functionalized siloxanes with diverse applications
Aplicaciones Científicas De Investigación
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials
Biology: Employed in the development of biocompatible materials for medical devices
Medicine: Utilized in drug delivery systems and as a component in medical implants
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane involves its ability to form stable siloxane bonds. The vinyl groups on the silicon atoms participate in various chemical reactions, allowing the compound to act as a versatile building block for the synthesis of complex siloxane structures. The molecular targets and pathways involved include:
Siloxane bond formation: Through hydrosilylation and other addition reactions
Cross-linking: Via vinyl group reactions, leading to the formation of three-dimensional networks
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
Uniqueness
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane is unique due to its vinyl groups, which provide additional reactivity compared to other similar siloxanes. This makes it particularly valuable in applications requiring cross-linking and polymerization.
Propiedades
IUPAC Name |
ethenyl-[[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O3Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h11-12H,1-2H2,3-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCLUVJVJHWRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037006 | |
| Record name | 1,7-Divinyloctamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13315-13-4 | |
| Record name | 1,7-Divinyloctamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


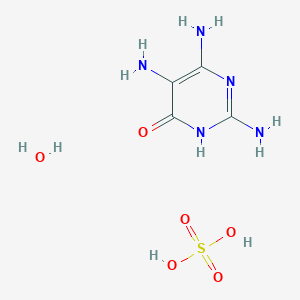
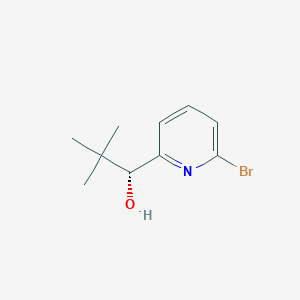

![12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067615.png)
![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067625.png)
![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067626.png)

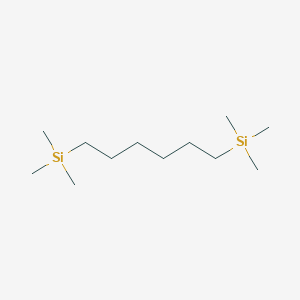

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)
